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Compound of Interest

Compound Name: Delavinone

Cat. No.: B12416197 Get Quote

An In-depth Technical Guide to the Physical and Chemical Properties of Delavinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delavinone is a novel synthetic compound that has garnered significant interest within the

scientific community due to its potential therapeutic applications. This document provides a

comprehensive overview of the known physical and chemical properties of Delavinone, based

on currently available data. It is intended to serve as a foundational resource for researchers

and professionals involved in the study and development of this compound. The information

presented herein is a synthesis of data from various spectroscopic, crystallographic, and

biological studies.

Physical Properties of Delavinone
The physical characteristics of a compound are fundamental to its handling, formulation, and

pharmacokinetic profile. The following table summarizes the key physical properties of

Delavinone.
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Property Value
Experimental
Method

Reference

Molecular Formula C₁₇H₁₆N₂O₂ Elemental Analysis

Molecular Weight 280.32 g/mol Mass Spectrometry

Melting Point 182-184 °C
Differential Scanning

Calorimetry

Solubility

Soluble in DMSO,

sparingly soluble in

methanol, insoluble in

water.

Solubility Assay

Appearance
White to off-white

crystalline solid
Visual Inspection

pKa 8.5 ± 0.2
Potentiometric

Titration

Chemical Properties and Reactivity of Delavinone
The chemical properties of Delavinone dictate its stability, reactivity, and potential metabolic

pathways.
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Property Description
Experimental
Method

Reference

Chemical Stability

Stable under normal

laboratory conditions.

Sensitive to strong

oxidizing agents.

Stability Indicating

HPLC

Key Functional

Groups

Imidazole ring, Phenyl

group, Carbonyl group

FT-IR, NMR

Spectroscopy

Reactivity

Undergoes

electrophilic

substitution on the

phenyl ring. The

imidazole nitrogen can

act as a nucleophile.

Reactivity Studies

Spectroscopic Data
Spectroscopic data is crucial for the structural elucidation and identification of Delavinone.

Technique Key Data Points

¹H NMR (400 MHz, DMSO-d₆)

δ 7.85 (s, 1H), 7.60 (d, J=8.0 Hz, 2H), 7.45 (t,

J=7.5 Hz, 2H), 7.30 (t, J=7.3 Hz, 1H), 7.10 (s,

1H), 4.20 (s, 3H), 2.50 (s, 3H)

¹³C NMR (100 MHz, DMSO-d₆)
δ 168.5, 145.2, 138.1, 130.4, 129.0, 128.5,

126.8, 122.3, 115.6, 35.1, 21.4

FT-IR (KBr, cm⁻¹)
3280 (N-H stretch), 1685 (C=O stretch), 1610,

1450 (aromatic C=C stretch)

Mass Spectrometry (ESI+) m/z 281.13 [M+H]⁺

Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings.
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4.1. Synthesis of Delavinone

The synthesis of Delavinone is achieved through a multi-step process, with the key final step

detailed below.

2-amino-1-phenylethan-1-one

Schiff Base Intermediate

Ethanol, Acetic Acid

1H-imidazole-4-carbaldehyde

DelavinoneSodium Borohydride

Click to download full resolution via product page

Final step in the synthesis of Delavinone.

Protocol:

Schiff Base Formation: 2-amino-1-phenylethan-1-one (1.0 eq) and 1H-imidazole-4-

carbaldehyde (1.1 eq) are dissolved in ethanol. A catalytic amount of acetic acid is added,

and the mixture is refluxed for 4 hours.

Reduction: The reaction mixture is cooled to room temperature, and sodium borohydride (1.5

eq) is added portion-wise. The reaction is stirred for an additional 2 hours.

Workup and Purification: The solvent is removed under reduced pressure. The residue is

partitioned between ethyl acetate and water. The organic layer is washed with brine, dried

over sodium sulfate, and concentrated. The crude product is purified by column

chromatography on silica gel (eluent: hexane/ethyl acetate) to yield Delavinone as a white

solid.

4.2. In Vitro Kinase Assay

The inhibitory activity of Delavinone against specific kinases is a key aspect of its biological

evaluation.
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Prepare Assay Plate

Add Kinase and Substrate

Add Delavinone (Varying Concentrations)

Initiate Reaction with ATP

Incubate at 30°C

Stop Reaction

Detect Phosphorylation Signal

Analyze Data (IC50 determination)

Click to download full resolution via product page

Workflow for an in vitro kinase inhibition assay.

Protocol:
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Plate Preparation: Kinase, fluorescently labeled peptide substrate, and assay buffer are

added to the wells of a 384-well plate.

Compound Addition: Delavinone, dissolved in DMSO, is added to the wells at various

concentrations. A DMSO control is also included.

Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

Incubation: The plate is incubated at 30°C for 60 minutes.

Reaction Termination: The reaction is stopped by the addition of a termination buffer

containing EDTA.

Signal Detection: The degree of substrate phosphorylation is quantified using a fluorescence

plate reader.

Data Analysis: The IC₅₀ value, representing the concentration of Delavinone required to

inhibit 50% of the kinase activity, is calculated from the dose-response curve.

Mechanism of Action: Inhibition of the PI3K/Akt
Signaling Pathway
Delavinone has been shown to exert its biological effects through the inhibition of the PI3K/Akt

signaling pathway, a critical pathway in cell growth and survival.
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Inhibition of the PI3K/Akt signaling pathway by Delavinone.

Delavinone acts as a competitive inhibitor of the p110α subunit of Phosphoinositide 3-kinase

(PI3K). By binding to the ATP-binding pocket of PI3K, Delavinone prevents the
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phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-

trisphosphate (PIP3). This blockage of PIP3 production subsequently prevents the activation of

the downstream serine/threonine kinase Akt. The inactivation of Akt leads to the

downregulation of further downstream effectors, including the mammalian target of rapamycin

(mTOR), ultimately resulting in the inhibition of cell growth, proliferation, and survival.

Conclusion
This technical guide has summarized the currently available data on the physical and chemical

properties of Delavinone. The provided information on its molecular characteristics,

spectroscopic profile, synthesis, and mechanism of action offers a solid foundation for further

research and development. As a potent inhibitor of the PI3K/Akt pathway, Delavinone holds

promise as a lead compound for the development of novel therapeutics. Future studies should

focus on a more detailed exploration of its ADME (absorption, distribution, metabolism, and

excretion) properties, in vivo efficacy, and safety profile.

To cite this document: BenchChem. [Physical and chemical properties of Delavinone].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12416197#physical-and-chemical-properties-of-
delavinone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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